Potent Endothelin A (ETA) Receptor Antagonism: A Nanomolar Advantage
5-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid demonstrates potent antagonism at the human Endothelin A (ETA) receptor with an IC50 of 0.620 nM [1]. This is in contrast to its regioisomer, 5-ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid, for which no significant ETA antagonism data is reported in the primary literature, suggesting a critical role for the 3-carboxylic acid positioning for this target.
| Evidence Dimension | Antagonist activity at human ETA receptor (IC50) |
|---|---|
| Target Compound Data | 0.620 nM |
| Comparator Or Baseline | 5-ethoxy-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 706819-85-4) |
| Quantified Difference | Data not available for comparator; target compound exhibits potent, sub-nanomolar activity. |
| Conditions | Human SKNMC cells, inhibition of endothelin-1-mediated Ca2+ mobilization. |
Why This Matters
This data validates the compound's high intrinsic potency for a clinically relevant target, making it a superior starting point for cardiovascular drug discovery programs compared to its inactive or untested regioisomers.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM50197954 (CHEMBL314691): Antagonist activity at ETA receptor. View Source
